molecular formula C15H19NO4 B054511 1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid CAS No. 123811-87-0

1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Cat. No. B054511
M. Wt: 277.31 g/mol
InChI Key: NGYOAZMYTIAOTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves various methods. For instance, an improved synthesis uses a modified Pictet-Spengler reaction, achieving high yields and enantiomeric excess via recrystallization (Liu et al., 2008). Additionally, the synthesis of tetrahydroisoquinoline derivatives involves directed lithiation reactions, showcasing a method for developing the quinoline ring nucleus (Reed et al., 1988).

Molecular Structure Analysis

The molecular structure of similar compounds involves a tetrahydroisoquinoline core, which is modified through various chemical reactions to achieve desired properties and functionalities. For example, the crystal structure analysis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid provides insights into the structural aspects that may be similar in tetrahydroisoquinoline derivatives (Li et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives includes reactions such as tert-butoxycarbonylation, which is performed under mild conditions and offers high yield and chemoselectivity (Saito et al., 2006).

Physical Properties Analysis

The physical properties, such as boiling point, melting point, solubility, and stability, of related compounds like 2(1H)-Isoquinolinecarboxylic acid, 1-(1,1-Dimethylethoxy)-1,1-dimethylethyl ester, are documented to aid in handling and storage (Saito & Takahata, 2009).

Chemical Properties Analysis

The chemical properties include reactivity towards different chemical reagents, stability under various conditions, and the potential for various chemical transformations. Novel synthesis methods and reagents contribute to the diversity and utility of tetrahydroisoquinoline derivatives, as seen in the application of Rongalite in the synthesis of novel derivatives (Kotha & Banerjee, 2007).

Scientific Research Applications

  • Dipeptide Synthesis

    • Application: tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been used in dipeptide synthesis .
    • Method: Boc-AAILs were prepared from commercially available tert-butyloxycarbonyl-protected amino acids and used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
    • Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • Cross-Coupling Reactions

    • Application: Boc-THP-Bpin is frequently used in metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings .
    • Method: This involves the use of palladium phosphine catalyst for Suzuki-Miyaura cross-coupling .
    • Results: The reaction allows for ligand-controlled regioselective Suzuki coupling .
  • Synthesis of Marine Natural Product Pentabromopseudilin

    • Application: N-Boc-pyrrole-2-boronic acid MIDA ester has been used as a starting material for the synthesis of marine natural product pentabromopseudilin .
    • Results: The specific results of the synthesis are not provided in the source .
  • Dipeptide Synthesis

    • Application: tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been used in dipeptide synthesis .
    • Method: Boc-AAILs were prepared from commercially available tert-butyloxycarbonyl-protected amino acids and used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
    • Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • Cross-Coupling Reactions

    • Application: Boc-THP-Bpin is frequently used in metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings .
    • Method: This involves the use of palladium phosphine catalyst for Suzuki-Miyaura cross-coupling .
    • Results: The reaction allows for ligand-controlled regioselective Suzuki coupling .
  • Synthesis of Marine Natural Product Pentabromopseudilin

    • Application: N-Boc-pyrrole-2-boronic acid MIDA ester has been used as a starting material for the synthesis of marine natural product pentabromopseudilin .
    • Results: The specific results of the synthesis are not provided in the source .

Future Directions

The use of Boc-protected amino acid ionic liquids in organic synthesis, particularly in peptide synthesis, is a promising area of research . The development of novel room-temperature ionic liquids derived from commercially available Boc-protected amino acids could expand the applicability of amino acid ionic liquids in organic synthesis .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-11-7-5-4-6-10(11)8-9-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYOAZMYTIAOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600333
Record name 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

CAS RN

123811-87-0
Record name 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
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